molecular formula C9H7F3O3 B1435985 Methyl 3-(difluoromethoxy)-2-fluorobenzoate CAS No. 1261830-38-9

Methyl 3-(difluoromethoxy)-2-fluorobenzoate

Cat. No.: B1435985
CAS No.: 1261830-38-9
M. Wt: 220.14 g/mol
InChI Key: NJFVPSLNBSLJSS-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-2-fluorobenzoate is an organic compound that belongs to the class of fluorinated benzoates. This compound is characterized by the presence of difluoromethoxy and fluorine substituents on the benzene ring, which impart unique chemical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, where difluoromethylation reagents are used to introduce the difluoromethoxy group . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Methyl 3-(difluoromethoxy)-2-fluorobenzoate may involve large-scale difluoromethylation processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethoxy)-2-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can result in the formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-(difluoromethoxy)-2-fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(difluoromethoxy)-4-fluorobenzoate
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid

Uniqueness

Methyl 3-(difluoromethoxy)-2-fluorobenzoate is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, the compound’s electron-withdrawing groups can enhance its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(difluoromethoxy)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)5-3-2-4-6(7(5)10)15-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVPSLNBSLJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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